REACTION_CXSMILES
|
[H-].[Na+].[OH:3][C:4]1[C:9]2[CH:10]=[C:11]([C:13]([O:15][CH3:16])=[O:14])[O:12][C:8]=2[CH:7]=[CH:6][CH:5]=1.[CH3:17]I>CN(C=O)C>[CH3:17][O:3][C:4]1[C:9]2[CH:10]=[C:11]([C:13]([O:15][CH3:16])=[O:14])[O:12][C:8]=2[CH:7]=[CH:6][CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
32.5 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
OC1=CC=CC2=C1C=C(O2)C(=O)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
888 mg
|
Type
|
reactant
|
Smiles
|
CI
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The reaction was carefully quenched with water (30 ml)
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate (50 ml)
|
Type
|
WASH
|
Details
|
The separated organic layer was washed with 0.5M aqueous HCl, saturated aqueous sodium bicarbonate solution (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC2=C1C=C(O2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.25 mmol | |
AMOUNT: MASS | 257 mg | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |